molecular formula C26H25N5O5 B2680632 8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896297-19-1

8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2680632
CAS No.: 896297-19-1
M. Wt: 487.516
InChI Key: MHHYRCNDIYXJND-UHFFFAOYSA-N
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Description

Historical Context of Purine-Based Heterocyclic Compounds in Medicinal Chemistry

Purines have served as foundational scaffolds in medicinal chemistry since Emil Fischer’s 1884 isolation of uric acid from kidney stones and subsequent synthesis of purine derivatives. The discovery that adenosine and guanine form the backbone of nucleic acids catalyzed intensive research into modified purines for antiviral, anticancer, and neurological applications. Early breakthroughs like the Traube purine synthesis (1900) enabled systematic substitution at N7, C8, and N1 positions, laying the groundwork for modern heterocyclic drug design. By the mid-20th century, xanthine derivatives such as theophylline demonstrated purines’ capacity to modulate phosphodiesterases and adenosine receptors, spurring interest in bicyclic and tricyclic purine analogs.

The imidazo[2,1-f]purine-2,4-dione system emerged as a structurally constrained variant of xanthines, with fused imidazole and pyrimidine rings enhancing planar rigidity. This conformational restriction improved target binding specificity compared to flexible monocyclic purines, as evidenced by Shimada et al.’s 1990s work on tricyclic derivatives with nanomolar adenosine receptor affinity. Contemporary studies now leverage computational modeling and high-throughput screening to optimize these scaffolds for GPCRs, kinases, and transporters.

Structural Evolution of Imidazo[2,1-f]Purine-2,4-Dione Scaffolds

The core imidazo[2,1-f]purine-2,4-dione structure comprises a purine bicyclic system fused with an imidazole ring at positions 1 and 2 (Figure 1). Initial synthetic routes involved thionation of xanthine derivatives followed by cyclization with amino alcohols, as demonstrated in the synthesis of 1,4-dimethylimidazo[2,1-i]purin-5-one. Modern adaptations employ microwave-assisted and flow chemistry techniques to introduce diverse substituents at C3, C7, and C8 positions while maintaining the critical hydrogen-bonding motifs at N9 and O4.

A pivotal advancement came with the incorporation of aryl groups at C7/C8, which dramatically altered electronic properties and π-π stacking potential. For instance, 7-phenyl substitution increased A~3~ adenosine receptor affinity by 200-fold compared to unsubstituted analogs, while 8-(2,4-dimethoxyphenyl) groups enhanced metabolic stability through steric shielding of the imidazole ring. The addition of 3-oxobutan-2-yl side chains at C3 further modulated solubility and pharmacokinetics, as evidenced by improved blood-brain barrier penetration in rodent models.

Role of Substituent Diversity in Biological Activity Modulation

Substituent engineering on the imidazo[2,1-f]purine-2,4-dione scaffold directly correlates with pharmacological potency and selectivity. Key structural modifications include:

Position Substituent Bioactivity Impact Source
C1 Methyl Enhances metabolic stability by blocking N-demethylation pathways
C3 3-Oxobutan-2-yl Improves aqueous solubility via ketone hydration while maintaining lipophilicity
C7 Phenyl Induces π-π interactions with aromatic residues in GPCR binding pockets
C8 2,4-Dimethoxyphenyl Provides electron-donating groups for charge-transfer complexes with serotonin transporters

The 8-(2,4-dimethoxyphenyl) group in particular demonstrates dual functionality: methoxy groups at C2' and C4' participate in hydrogen bonding with serine residues in the serotonin transporter (SERT) active site, while the phenyl ring stabilizes hydrophobic subpockets through van der Waals interactions. This combination yielded SERT inhibition constants (K~i~) below 50 nM in recent analogs, surpassing first-generation compounds by two orders of magnitude.

Comparative molecular field analysis (CoMFA) further reveals that 3-oxobutan-2-yl substituents at C3 adopt gauche conformations that minimize steric clashes with transmembrane helix 3 of adenosine A~2A~ receptors. This spatial accommodation allows the ketone oxygen to form water-mediated hydrogen bonds with Thr88, explaining the 10-fold selectivity boost over A~1~ subtypes observed in radioligand displacement assays.

Properties

CAS No.

896297-19-1

Molecular Formula

C26H25N5O5

Molecular Weight

487.516

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H25N5O5/c1-15(16(2)32)30-24(33)22-23(28(3)26(30)34)27-25-29(22)14-20(17-9-7-6-8-10-17)31(25)19-12-11-18(35-4)13-21(19)36-5/h6-15H,1-5H3

InChI Key

MHHYRCNDIYXJND-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic molecule belonging to the imidazopurine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in purine metabolism, which can alter nucleotide synthesis and affect cellular proliferation .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells .
  • Modulation of Signal Transduction Pathways : It may influence several signaling pathways, including those related to inflammation and cell survival .

Biological Activity Data

Activity Observed Effect Reference
Enzyme InhibitionReduced uric acid synthesis
Antioxidant ActivityDecreased oxidative stress markers
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of the compound in a murine model of inflammation. Administration resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential therapeutic role in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-dione Derivatives

Compound Name / ID Substituents (Positions) Key Functional Groups Bioactivity Highlights
Target Compound 8-(2,4-dimethoxyphenyl), 3-(3-oxobutan-2-yl), 7-phenyl Methoxy, phenyl, ketone Potential kinase/receptor modulation (predicted)
Compound 68 () 8-(2-methoxyphenyl), 7-p-cyanophenyl Methoxy, nitrile Synthetic yield: 68%
Compound 46 () 8-butyl, 7-(2-(trifluoromethyl)phenyl) Trifluoromethyl, alkyl PDE4B1/PDE10A inhibition (IC₅₀ < 1 μM)
Compound 5 () 8-(dihydroisoquinolinylbutyl) Dihydroisoquinoline, alkyl 5-HT₁A/D₂ receptor affinity (Ki < 50 nM)
Compound 26 () 8-(difluoromethoxyphenyl), 7-(3-nitrophenyl) Difluoromethoxy, nitro Antibacterial (biofilm inhibition)

Key Observations:

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl in Compound 46) enhance enzyme inhibition (e.g., PDE4B1), while electron-donating groups (e.g., methoxy in the target compound) may favor receptor interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for Compound 68 (), involving acid-catalyzed cyclization and purification via silica gel chromatography. Yields for similar derivatives range from 15% (Compound 46) to 68% (Compound 68), suggesting moderate synthetic feasibility .

Computational Similarity Metrics :

  • Tanimoto and Dice coefficients () predict moderate similarity (~60–70%) between the target compound and kinase inhibitors like Compound 46, based on MACCS or Morgan fingerprints. This implies overlapping but distinct pharmacological profiles .

Research Findings and Implications

  • Receptor Affinity : The 2,4-dimethoxyphenyl group in the target compound may mimic substituents in 5-HT₁A ligands (e.g., Compound 5, ), though its ketone side chain could reduce blood-brain barrier penetration compared to alkylated analogues .
  • Enzyme Inhibition : Unlike Compound 46 (), which strongly inhibits PDE4B1, the target compound’s methoxy and phenyl groups may shift activity toward kinases or epigenetic regulators, as seen in SAHA-like compounds () .
  • Bioactivity Clustering : Hierarchical clustering () suggests the target compound may group with hybrid ligands exhibiting mixed receptor/enzyme activity, necessitating in vitro validation .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : Synthesis optimization involves multi-step reactions (e.g., nucleophilic substitution, cyclization) with careful control of temperature (60–120°C), solvent choice (e.g., DMF, dichloromethane), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield and purity depend on stepwise purification via column chromatography and recrystallization. Reaction intermediates should be validated using TLC and NMR spectroscopy to ensure structural fidelity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the fused imidazo-purine core and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive 3D conformation. Purity is assessed via HPLC (>95% purity threshold) with UV detection at λ = 254 nm .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to identify potential mechanisms. Cell viability assays (MTT or ATP-luminescence) in cancer or primary cell lines assess cytotoxicity. Pair these with computational docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like ATP-binding pockets .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer : Discrepancies often arise from off-target effects or solvent accessibility in binding pockets. Use molecular dynamics simulations (MD) (GROMACS, AMBER) to model ligand-protein interactions over 100+ ns trajectories. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling .

Q. What strategies are effective for studying structure-activity relationships (SAR) in imidazo-purine derivatives?

  • Methodological Answer : Synthesize analogs with substitutions at the 2,4-dimethoxyphenyl or 3-oxobutan-2-yl groups. Test SAR using parallel artificial membrane permeability assays (PAMPA) for passive diffusion and competitive radioligand binding assays for target specificity. Combine with mutagenesis studies (e.g., alanine scanning) to identify critical residues in target proteins .

Q. How can researchers address low stability of this compound in aqueous buffers during pharmacokinetic studies?

  • Methodological Answer : Stability is pH-dependent; use lyophilization to prepare stock solutions in anhydrous DMSO. For in vitro assays, add antioxidants (e.g., 0.1% ascorbic acid) or employ cyclodextrin encapsulation to enhance solubility. Monitor degradation via LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid) .

Q. What advanced techniques characterize metabolic pathways and toxicity profiles?

  • Methodological Answer : Use hepatic microsomal assays (human/rat S9 fractions) to identify Phase I/II metabolites. CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) predicts drug-drug interactions. For toxicity, employ zebrafish embryo models (FET assay) to assess developmental effects and hERG channel binding assays for cardiac risk profiling .

Methodological Challenges & Solutions

Q. How to resolve discrepancies in synthesis yields reported across studies?

  • Methodological Answer : Yield variability often stems from trace impurities in starting materials or solvent hygroscopicity. Standardize reagents via Karl Fischer titration (water content <0.01%) and optimize reaction under inert atmosphere (N₂/Ar). Use DoE (Design of Experiments) frameworks to statistically evaluate variables like catalyst loading and stirring rate .

Q. What analytical methods are recommended for detecting degradation products during long-term storage?

  • Methodological Answer : Implement stability-indicating UPLC methods with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and photodiode array detection. Accelerated stability studies (40°C/75% RH for 6 months) identify major degradants. Confirm structures via LC-QTOF-MS with MSE data-independent acquisition .

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